molecular formula C20H20O6 B10852359 Ocophyllals B

Ocophyllals B

Cat. No.: B10852359
M. Wt: 356.4 g/mol
InChI Key: ABGNFLATGXMICB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCOPHYLLALS B involves the oxidative coupling of phenylpropanoid units. One common method is the thermolysis and acid isomerization of burchellin, which leads to the formation of this compound . The reaction conditions typically involve high temperatures and acidic environments to facilitate the isomerization process.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plant species. extraction from plant sources remains the primary method of obtaining this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

OCOPHYLLALS B undergoes various chemical reactions, including:

    Oxidation: The formyl side chain can be oxidized to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

OCOPHYLLALS B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of OCOPHYLLALS B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways. The formyl side chain plays a crucial role in its reactivity, allowing it to interact with reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    OCOPHYLLALS A: Similar structure but with a propenyl group instead of a formyl side chain.

    Burchellin: A precursor in the synthesis of OCOPHYLLALS B.

    Machilin D: Another neolignan with similar biological activities.

Uniqueness

This compound is unique due to its C-1’ formyl side chain, which imparts distinct chemical reactivity and biological activity compared to other neolignans. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

7-methoxy-3-methyl-2-(3,4,5-trimethoxyphenyl)-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C20H20O6/c1-11-14-6-12(10-21)7-15(22-2)19(14)26-18(11)13-8-16(23-3)20(25-5)17(9-13)24-4/h6-10H,1-5H3

InChI Key

ABGNFLATGXMICB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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